molecular formula C22H29N5O2S B2705611 N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-42-9

N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2705611
CAS RN: 899951-42-9
M. Wt: 427.57
InChI Key: NDNBLJGRXPISSR-UHFFFAOYSA-N
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Description

“N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of nitrogen-containing heterocycle . Nitrogen heterocycles are frequently present in biologically active compounds and pharmaceuticals .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Apart from its anticancer potential, the compound’s 2-aminothiazole framework also contributes to other therapeutic areas:

Anticonvulsant Effects

The compound’s pharmacological profile extends to anticonvulsant properties:

Other Potential Applications

While the above fields represent the most prominent areas of study, additional investigations may reveal further applications:

properties

IUPAC Name

N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-25-11-13-26(14-12-25)27-19-10-6-5-9-18(19)21(24-22(27)29)30-16-20(28)23-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNBLJGRXPISSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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